molecular formula C9H4ClF3O B13700400 5-Chloro-3-(trifluoromethyl)benzofuran

5-Chloro-3-(trifluoromethyl)benzofuran

Cat. No.: B13700400
M. Wt: 220.57 g/mol
InChI Key: IJFZWSXIVNBVOL-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)benzofuran is a chemical compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring The presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 3-position of the benzofuran ring makes this compound unique

Preparation Methods

The synthesis of 5-Chloro-3-(trifluoromethyl)benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-chloro-2-hydroxybenzaldehyde with trifluoromethyl ketone in the presence of a base can lead to the formation of the desired benzofuran derivative. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

5-Chloro-3-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

5-Chloro-3-(trifluoromethyl)benzofuran can be compared with other similar compounds, such as:

    2-Trifluoromethylfuran: Known for its oxytocin antagonist properties.

    3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.

    2-Trifluoromethylfuran: Exhibits antimalarial activity. These compounds share structural similarities but differ in their specific pharmacological activities and applications.

Properties

Molecular Formula

C9H4ClF3O

Molecular Weight

220.57 g/mol

IUPAC Name

5-chloro-3-(trifluoromethyl)-1-benzofuran

InChI

InChI=1S/C9H4ClF3O/c10-5-1-2-8-6(3-5)7(4-14-8)9(11,12)13/h1-4H

InChI Key

IJFZWSXIVNBVOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CO2)C(F)(F)F

Origin of Product

United States

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